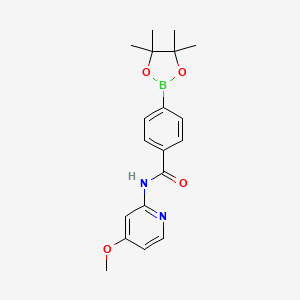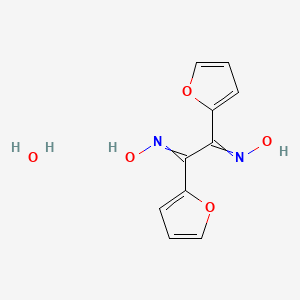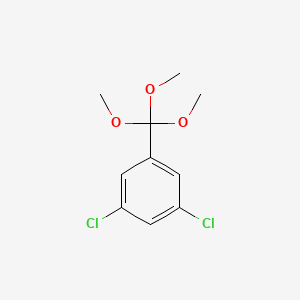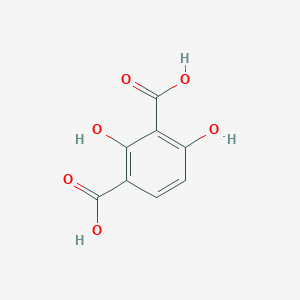![molecular formula C15H19BrN2O5 B13895338 Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its brominated aromatic ring and ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification and subsequent functional group modifications. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Shares a similar brominated aromatic ring but differs in functional groups.
Methyl 5-bromo-2-(piperidin-1-yl)benzoate:
5-bromo-2-bromomethyl-benzoic acid methyl ester: Another brominated ester with different substituents.
Uniqueness
Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H19BrN2O5 |
|---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(21)17-8-12(19)18-11-6-5-9(16)7-10(11)13(20)22-4/h5-7H,8H2,1-4H3,(H,17,21)(H,18,19) |
InChI Key |
NEZDOOSLMRUGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


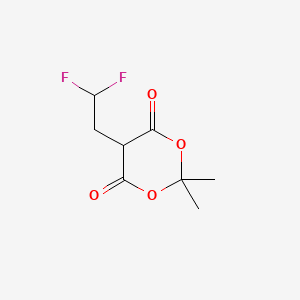
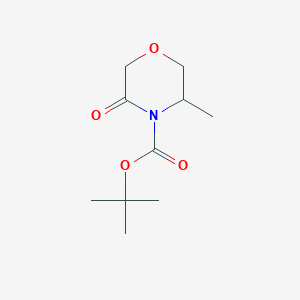
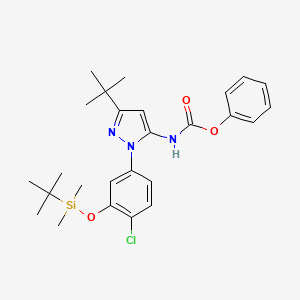
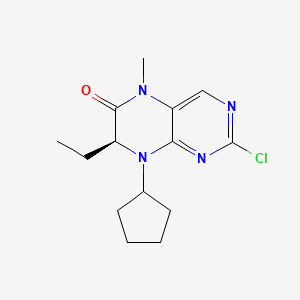
![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
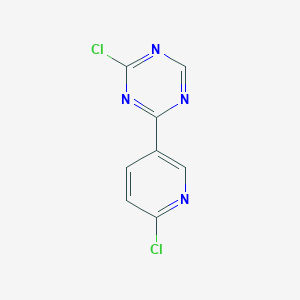
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
